molecular formula C15H12F2O3 B1401548 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde CAS No. 819075-84-8

4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde

Cat. No. B1401548
CAS RN: 819075-84-8
M. Wt: 278.25 g/mol
InChI Key: NUODJMWRIWKJCU-UHFFFAOYSA-N
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Description

4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde , also known by its IUPAC name 3-[(2,6-difluorobenzyl)oxy]benzaldehyde , is a chemical compound with the molecular formula C₁₄H₁₀F₂O₂ . It belongs to the class of benzaldehydes and features a methoxy group at position 3 and a difluorophenylmethoxy group at position 4. The compound is typically found in a powdered form and is stable at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde is utilized in the synthesis of complex organic compounds. For instance, the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole involves cyclization under specific conditions, highlighting the compound's utility in creating structurally diverse molecules (Arslan & Algül, 2007).
  • The compound plays a significant role in the synthesis of fluorinated analogues of combretastatin A-4, which are potent anticancer agents. Its utility in synthesizing anticancer compounds underscores its importance in medicinal chemistry (Lawrence et al., 2003).

Chemical Properties and Reactions

  • Photoreactions of derivatives, such as 4-methoxystyrene, yield compounds including 4-methoxybenzaldehyde. These reactions are significant for understanding the compound's behavior under various conditions and its potential applications in photochemistry (Kojima et al., 1991).
  • The spectroscopic and quantum chemical investigations of related compounds, such as 4-hexyloxy-3-methoxybenzaldehyde, provide insights into the electronic and structural properties of similar molecules, facilitating the understanding of their potential applications (Abbas et al., 2016).

Applications in Polymer Science

  • The compound is utilized in the synthesis and characterization of thermotropic liquid crystalline poly(azomethine ether)s. These materials have potential applications in advanced material science, particularly in the field of liquid crystal technology (Kannan et al., 2004).
  • In solid-phase organic synthesis, derivatives like 4-methoxybenzaldehyde are used as linkers. This highlights the compound's role in facilitating the synthesis of complex organic molecules, such as peptides (Swayze, 1997).

Chemisensors and Material Science

  • Derivatives of the compound are used in the development of Fe(III) chemosensors. These sensors are crucial in detecting and quantifying iron ions in various contexts, indicating its importance in analytical chemistry (Sharma et al., 2015).

Crystallography and Molecular Structure

  • Crystallographic studies of methoxybenzaldehyde oxime derivatives, which are structurally similar, reveal diverse hydrogen-bonding patterns and conformations. These studies are essential for understanding the molecular structure and potential applications in crystal engineering (Gomes et al., 2018).

Synthesis of Vanillin and Renewable Epoxy Thermosets

  • Vanillin synthesis, which involves the use of similar compounds, has significant implications in the food flavoring and pharmaceutical industries (Ju & Xin, 2003).
  • The compound is also used in the synthesis of renewable epoxy thermosets, indicating its role in the development of sustainable materials (Zhao et al., 2018).

Safety and Hazards

  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

properties

IUPAC Name

4-[(2,6-difluorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-19-15-7-10(8-18)5-6-14(15)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUODJMWRIWKJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80839956
Record name 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80839956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde

CAS RN

819075-84-8
Record name 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80839956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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